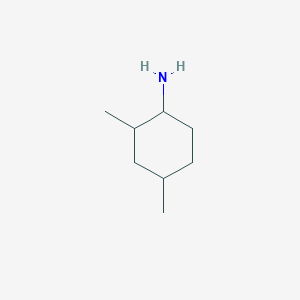
2,4-Dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylcyclohexan-1-amine: is an organic compound belonging to the class of cycloalkylamines It is characterized by a cyclohexane ring substituted with two methyl groups at the 2 and 4 positions and an amine group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2,4-dimethylcyclohexanone. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source like ammonia or a primary amine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides under basic or acidic conditions
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted derivatives
Scientific Research Applications
2,4-Dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dimethylcyclohexan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .
Comparison with Similar Compounds
2,4-Dimethylcyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.
2,4-Dimethylcyclohexanone: Similar structure but with a carbonyl group instead of an amine group.
2,4-Dimethylcyclohexane: Similar structure but without any functional groups.
Uniqueness: 2,4-Dimethylcyclohexan-1-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The amine group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,4-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-3-4-8(9)7(2)5-6/h6-8H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRRQRKPNKYPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)


![N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2865160.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2865161.png)
![3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine](/img/structure/B2865162.png)
![2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid](/img/structure/B2865168.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2865171.png)
![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2865172.png)
![3-fluoro-4-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2865173.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2865174.png)

![1-[3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2865176.png)
